Paclitaxel-13C6 -

Paclitaxel-13C6

Catalog Number: EVT-1495311
CAS Number:
Molecular Formula: C₄₁¹³C₆H₅₁NO₁₄
Molecular Weight: 859.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Paclitaxel-13C6 involves several advanced methods that utilize stable isotopes to trace metabolic pathways.

Methods: Common synthetic routes include:

  1. Baccatin III Derivatives: The synthesis often starts from baccatin III or 10-deacetylbaccatin III, which are precursors to paclitaxel. Various modifications can be made at the C-2 and C-10 positions to introduce different substituents while incorporating the 13C label .
  2. Phase-Transfer Catalysis: This method allows for selective hydrolysis and acylation steps under controlled conditions, enhancing yield and purity of the final product. The use of phase-transfer catalysts can facilitate reactions that would otherwise be difficult in purely aqueous environments .
  3. Cyclization and Acylation: Techniques such as Ojima-Holton coupling and cyclic carbonate approaches have been employed to synthesize modified paclitaxel derivatives, including those labeled with 13C .
Molecular Structure Analysis

The molecular structure of Paclitaxel-13C6 retains the core structure of paclitaxel with specific isotopic labeling.

Structure: The compound features a complex tetracyclic ring system with a unique side chain. The incorporation of six carbon-13 atoms alters the mass spectrum profile, allowing for precise tracking in biological studies.

Data: The molecular formula for paclitaxel is C47H51NO14, while Paclitaxel-13C6 has a similar formula with the inclusion of six carbon-13 isotopes, which can be monitored using mass spectrometry techniques.

Chemical Reactions Analysis

Paclitaxel-13C6 participates in various chemical reactions that are crucial for its function as a therapeutic agent.

  1. Hydrolysis Reactions: The ester bonds within paclitaxel can undergo hydrolysis, particularly in biological systems, leading to the release of the active drug form .
  2. Acylation Reactions: These reactions are essential for modifying paclitaxel derivatives to enhance their pharmacological properties or alter their metabolic pathways for research purposes .
  3. Stability Studies: Research has shown that the stability of Paclitaxel-13C6 formulations can vary depending on the solvent systems used, impacting its efficacy and application in therapeutic settings .
Mechanism of Action

Paclitaxel exerts its effects primarily through:

  1. Microtubule Stabilization: It binds to the beta subunit of tubulin, preventing depolymerization and thus stabilizing microtubules during mitosis. This action disrupts normal cell cycle progression, leading to apoptosis in rapidly dividing cancer cells .
  2. Cell Cycle Arrest: The stabilization of microtubules results in a G2/M phase arrest, effectively halting cell division and promoting cell death in susceptible cancer types.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Melting Point: Approximately 210–215 °C.
  • Stability: Sensitive to light and moisture; formulations must be handled under controlled conditions to maintain integrity.

Relevant Data

Studies have shown that formulations using ionic liquids can enhance solubility and stability, addressing issues related to hypersensitivity reactions commonly associated with traditional paclitaxel formulations .

Applications

Paclitaxel-13C6 serves several important roles in scientific research:

  1. Metabolic Studies: Its stable isotope labeling allows researchers to track drug metabolism and distribution within biological systems accurately.
  2. Pharmacokinetics Research: Used extensively in studies assessing how drugs behave within organisms, including absorption, distribution, metabolism, and excretion profiles.
  3. Cancer Research: Facilitates investigations into mechanisms of action and resistance in various cancer types, providing insights into improving therapeutic strategies.
Introduction to Paclitaxel-13C6

Paclitaxel-13C6 is a stable isotope-labeled analog of the potent anticancer drug paclitaxel, where six carbon atoms are replaced with the non-radioactive carbon-13 (13C) isotope. This engineered compound retains the biological activity of native paclitaxel while enabling precise tracking and quantification in complex biological matrices. Its development addresses critical challenges in pharmaceutical research, including the need for accurate metabolite identification and pharmacokinetic analysis without disrupting the molecular structure’s integrity. As a high-purity internal standard, Paclitaxel-13C6 facilitates advanced mass spectrometry-based assays essential for modern oncology drug development and metabolic studies [3] [8].

Chemical and Isotopic Profile of Paclitaxel-13C6

Paclitaxel-13C6 (molecular formula: C4113C6H51NO14) features a molecular weight of 859.87 g/mol, compared to 853.91 g/mol for unlabeled paclitaxel. The six 13C atoms are specifically incorporated into the benzoyl group of the molecule, replacing all carbon atoms in that moiety. This strategic labeling minimizes alterations to the core taxane structure while maximizing detectability via mass shifts in analytical assays [3] [6].

Physicochemical Properties:

  • Appearance: White to pale yellow solid
  • Solubility: Slightly soluble in chloroform, ethyl acetate, and methanol; typically stored in DMSO for experimental use [6] [8]
  • Storage: Stable at -20°C under inert conditions
  • Purity: >95% chemical purity with ≥98% isotopic enrichment, ensuring minimal interference from unlabeled species [8]

Table 1: Comparative Physicochemical Properties of Paclitaxel and Paclitaxel-13C6

PropertyPaclitaxelPaclitaxel-13C6
Molecular FormulaC47H51NO14C4113C6H51NO14
Molecular Weight853.91 g/mol859.87 g/mol
CAS Number33069-62-4Not assigned
Isotopic EnrichmentNatural (1.1% 13C)≥98% at benzoyl group
Key Analytical UseTherapeutic agentMass spectrometry internal standard

The benzoyl-specific labeling creates a consistent 6 Da mass difference detectable in LC-MS/MS systems, allowing clear differentiation from endogenous paclitaxel and its metabolites. This precision is critical for eliminating background noise in pharmacokinetic studies [3] [7].

Historical Development and Synthesis of Isotopically Labeled Paclitaxel Variants

The synthesis of isotopically labeled paclitaxel analogs evolved from groundbreaking work on paclitaxel itself. After Robert Holton’s first total synthesis in 1994, researchers recognized the need for isotopically labeled versions to overcome analytical challenges in drug metabolism studies [1]. Early efforts focused on semisynthetic approaches using 10-deacetylbaccatin III from Taxus species, similar to Bristol-Myers Squibb’s commercial production method. However, incorporating stable isotopes required innovative strategies:

  • Precursor-Directed Biosynthesis (1990s): Early attempts fed 13C-labeled precursors to Taxus cell cultures, but yielded low incorporation rates (<30%) and inconsistent labeling patterns [4].
  • Total Synthesis Routes (2000s): Holton’s and Nicolaou’s synthetic frameworks were adapted to incorporate 13C-labeled benzoyl chloride at the C-13 side chain. This allowed site-specific labeling but suffered from low yields (15-20%) due to paclitaxel’s structural complexity [1] [8].
  • Late-Stage Isotope Exchange (2010s): Modern catalytic methods using iridium complexes enabled direct H/D exchange at aromatic positions, but could not address carbon labeling. The current gold standard involves coupling 13C6-benzoyl chloride to advanced baccatin III intermediates, achieving >95% isotopic purity at practical scales (grams) [5] [9].

Table 2: Evolution of Paclitaxel-13C6 Synthesis Methods

PeriodMethodIsotopic PurityYieldLimitations
1995–2000Precursor-fed cell culture<30%LowUncontrolled labeling positions
2000–2010Semisynthesis from baccatin80–90%15–20%Multistep purification required
2010–presentDirected synthesis with 13C6-benzoyl chloride≥98%40–50%High cost of labeled starting materials

Commercial production (e.g., by LGC Standards and TRC) now leverages optimized semisynthesis, with rigorous QC via HPLC and high-resolution MS to verify isotopic distribution. Current pricing reflects synthesis complexity: ~$340/0.5mg for research quantities [6] [8].

Significance of Stable Isotope Labeling in Pharmaceutical Research

Stable isotope labeling has revolutionized drug development, with Paclitaxel-13C6 exemplifying three transformative applications:

A. Quantitative Bioanalysis Enhancement:As an internal standard in LC-MS/MS assays, Paclitaxel-13C6 corrects for matrix effects, ion suppression, and extraction variability during paclitaxel quantification in plasma/tissues. Its near-identical chemical behavior co-elutes with native paclitaxel while the 6 Da mass shift enables unambiguous detection. This allows precise pharmacokinetic profiling at sub-ng/mL concentrations—critical for dose optimization in oncology [3] [7]. For example, Christner et al. (2019) achieved <5% inter-day variability in paclitaxel assays using Paclitaxel-13C6, improving upon traditional UV-based methods [3].

B. Metabolic Pathway Elucidation:In tracer studies, Paclitaxel-13C6 enables tracking of metabolic fate without radioactive hazards. When administered with unlabeled drug, mass spectrometry can distinguish:

  • Parent drug elimination kinetics
  • Hydroxylated metabolites (e.g., 6α-hydroxypaclitaxel) via mass shift patterns
  • Biliary vs. renal excretion routesBulitta et al. (2009) used Paclitaxel-13C6 to identify novel oxidative metabolites in human hepatocytes, revealing cytochrome P450 2C8 as the primary metabolizer [3].

C. Drug Delivery System Evaluation:Paclitaxel-13C6 facilitates in vitro/in vivo correlation (IVIVC) studies for nanocarriers and polymeric formulations. By spiking the labeled compound into release media or plasma, researchers can:

  • Differentiate released drug from endogenous paclitaxel
  • Quantify release kinetics of nanoparticle-encapsulated drugs
  • Model biodistribution without cross-interferenceVainchtein et al. (2006) demonstrated this by comparing albumin-bound vs. liposomal paclitaxel formulations using Paclitaxel-13C6 as a tracer, revealing distinct release profiles in tumor tissue [3].

Table 3: Research Applications Enabled by Paclitaxel-13C6

ApplicationExperimental DesignKey Advantage
Pharmacokinetic StudiesIV administration with LC-MS/MS analysisEliminates matrix effects; achieves ng/mL quantification
Metabolite IdentificationIncubation with liver microsomes + HRMSDistinguishes drug-derived metabolites from endogenous compounds
Protein Binding AssaysEquilibrium dialysis with MS detectionQuantifies free vs. albumin-bound fractions
Nanoparticle Release TestingSink-condition studies with simulated body fluidTracks released drug without disrupting nanoparticles

The future of such labeled compounds lies in expanding applications to single-cell metabolomics and real-time flux analysis. Emerging techniques like DESI-MSI (desorption electrospray ionization mass spectrometry imaging) could map Paclitaxel-13C6 distribution in tumor sections at cellular resolution, providing unprecedented spatial pharmacokinetic data [5] [7].

Properties

Product Name

Paclitaxel-13C6

Molecular Formula

C₄₁¹³C₆H₅₁NO₁₄

Molecular Weight

859.86

Synonyms

Abraxane-13C6; Genaxol-13C6; Genetaxyl-13C6; OncoGel-13C6; Onxal-13C6; Pacliex-13C6; (-)-Paclitaxel-13C6; Taxol-13C6; Yewtaxan-13C6; NSC 125973-13C6;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.